molecular formula C16H18FNO3 B2422224 Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate CAS No. 2320825-12-3

Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate

Cat. No. B2422224
M. Wt: 291.322
InChI Key: MWOJYQGWVFBLAK-UHFFFAOYSA-N
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Description

“Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate” is a complex organic compound. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The molecular formula of a similar compound, 8-Methyl-8-azabicyclo[3.2.1]octane, is C8H15N .


Chemical Reactions Analysis

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Future Directions

Research focused on the development of efficient methodologies for the stereocontrolled synthesis of tropanes or related scaffolds has become an area of increasing interest in both academia and industry . This suggests that there could be significant advancements in the synthesis and application of compounds like “Methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate” in the future.

properties

IUPAC Name

methyl 4-(3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3/c1-21-16(20)11-4-2-10(3-5-11)15(19)18-13-6-7-14(18)9-12(17)8-13/h2-5,12-14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOJYQGWVFBLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}benzoate

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